

physical and chemical properties of (4-Aminopiperidin-1-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Aminopiperidin-1-yl)
(phenyl)methanone

Cat. No.: B138606

[Get Quote](#)

Technical Guide: (4-Aminopiperidin-1-yl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminopiperidin-1-yl)(phenyl)methanone is a chemical compound featuring a piperidine ring N-substituted with a benzoyl group and bearing an amino group at the 4-position. This structure is of interest to medicinal chemists and drug discovery professionals due to the prevalence of the piperidine scaffold in a wide range of biologically active molecules. This technical guide provides a summary of the known physical and chemical properties, a detailed hypothetical protocol for its synthesis and characterization based on established chemical principles, and an overview of the biological context of structurally related compounds.

Core Physical and Chemical Properties

The physical and chemical properties of **(4-Aminopiperidin-1-yl)(phenyl)methanone** are summarized below. It is important to note that while some experimental data is available for its hydrochloride salt, many of the properties for the free base are predicted through computational models.

Identifiers

Identifier	Value
IUPAC Name	(4-aminopiperidin-1-yl)(phenyl)methanone
CAS Number	150514-60-6
Molecular Formula	C ₁₂ H ₁₆ N ₂ O
Molecular Weight	204.27 g/mol
Canonical SMILES	<chem>C1CN(CCC1N)C(=O)C2=CC=CC=C2</chem>
InChI Key	YMJRDZSVSJUACX-UHFFFAOYSA-N

Physicochemical Properties

Property	Value	Source
Physical Form	Solid	[1]
Melting Point	Data not available	
Boiling Point	355.5 °C at 760 mmHg (Predicted)	[2]
Density	1.121 g/cm ³ (Predicted)	[2]
Flash Point	168.8 °C (Predicted)	[2]
pKa	Data not available	
Solubility	Data not available	
XLogP3	1.88810 (Predicted)	[2]
Polar Surface Area (PSA)	46.3 Å ² (Predicted)	[2]

Hydrochloride Salt Properties

The hydrochloride salt of **(4-Aminopiperidin-1-yl)(phenyl)methanone** is also commercially available.

Property	Value	Source
CAS Number	915763-91-6	[3]
Molecular Formula	C ₁₂ H ₁₇ ClN ₂ O	[3]
Appearance	White powders	[3]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(4-Aminopiperidin-1-yl)(phenyl)methanone** is not readily available in the searched literature, a plausible and robust synthesis can be designed based on well-established N-acylation reactions of aminopiperidines. The following protocol is a hypothetical procedure based on the acylation of similar piperidine derivatives.

Synthesis of (4-Aminopiperidin-1-yl)(phenyl)methanone

This synthesis involves the N-benzoylation of a protected 4-aminopiperidine, followed by deprotection. A common starting material is 1-Boc-4-aminopiperidine, which is commercially available.

Reaction Scheme:

Materials:

- 1-Boc-4-aminopiperidine
- Benzoyl chloride
- Triethylamine (Et₃N)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for chromatography

Procedure:

Step 1: N-Benzoylation of 1-Boc-4-aminopiperidine

- In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-4-aminopiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude N-Boc-(4-aminopiperidin-1-yl)(phenyl)methanone.

Step 2: Deprotection of the Boc Group

- Dissolve the crude product from Step 1 in dichloromethane.
- Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M) and stir at room temperature for 1-2 hours.

- Monitor the deprotection by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Dissolve the residue in a minimal amount of water and basify with a saturated NaHCO_3 solution until the pH is ~8-9.
- Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter and concentrate under reduced pressure to yield the crude **(4-Aminopiperidin-1-yl)(phenyl)methanone**.

Purification:

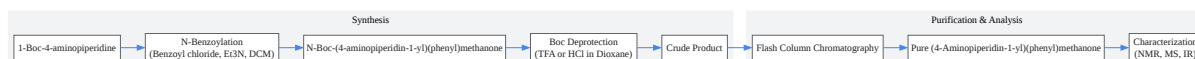
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent streaking of the amine product on the silica gel.

Characterization

The structure and purity of the synthesized **(4-Aminopiperidin-1-yl)(phenyl)methanone** would be confirmed by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded to confirm the presence of the benzoyl and aminopiperidine protons and carbons in the correct chemical environments and with the expected multiplicities and integrations.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion.
- Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the amide, and C-H and C=C stretches of the aromatic ring.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Synthetic and purification workflow for **(4-Aminopiperidin-1-yl)(phenyl)methanone**.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific published information on the biological activity or the signaling pathways directly involving **(4-Aminopiperidin-1-yl)(phenyl)methanone**.

However, the structural motifs present in this molecule are found in compounds with a variety of biological activities, suggesting potential areas for investigation.

- **Neuroprotective Activity:** A structurally related compound, (4-ethyl-piperazin-1-yl)-phenylmethanone, has demonstrated neuroprotective properties against beta-amyloid-induced toxicity, suggesting a potential role for phenyl-piperazine/piperidine methanones in neurodegenerative disease research.[4]
- **Anticancer Potential:** Derivatives of 6-(4-aminopiperidin-1-yl)-substituted pyrimidine-2,4(1H,3H)-dione have been synthesized and evaluated as potential anticancer agents targeting thymidylate synthase.[5]
- **Inducible Nitric Oxide Synthase (iNOS) Inhibition:** A fluorinated derivative has been evaluated for PET/MR imaging of iNOS, indicating that this scaffold can be adapted to target specific enzymes.[6]

Given the lack of direct evidence, no signaling pathway diagrams can be provided at this time. Researchers are encouraged to perform their own biological screening to determine the activity profile of **(4-Aminopiperidin-1-yl)(phenyl)methanone**.

Conclusion

(4-Aminopiperidin-1-yl)(phenyl)methanone is a readily synthesizable compound with a chemical structure that is amenable to further modification for the exploration of structure-activity relationships. While there is a lack of experimentally determined physicochemical data and no published biological activity for this specific molecule, the information on related compounds suggests that it could serve as a valuable building block or lead compound in various areas of drug discovery. The provided hypothetical synthesis protocol offers a reliable starting point for its preparation and subsequent investigation. Further experimental work is required to fully characterize its physical, chemical, and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-amino-phenyl)-piperidin-1-yl-methanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. (4-Methylenepiperidin-1-yl)(phenyl)methanone | C₁₃H₁₅NO | CID 11084875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-Aminopiperidin-1-yl)(phenyl)methanone hydrochloride, CasNo.915763-91-6 ENAO Chemical Co, Limited China (Mainland) [enaolookchem.com]
- 4. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated Synthesis and Initial Evaluation of (4'-Amino-5',8'-difluoro-1'H-spiro[piperidine-4,2'-quinazolin]-1-yl)(4-[¹⁸F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of (4-Aminopiperidin-1-yl)(phenyl)methanone]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b138606#physical-and-chemical-properties-of-4-aminopiperidin-1-yl-phenyl-methanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com